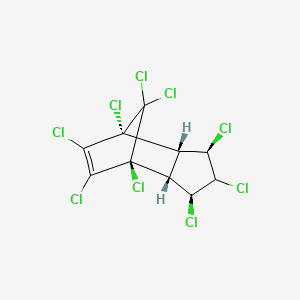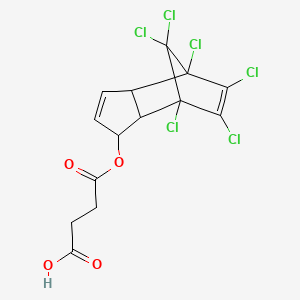
2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine, also known as 2CF3P, is an aromatic heterocyclic compound that has gained increasing attention due to its potential applications in medicinal chemistry and synthetic organic chemistry. 2CF3P has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Agrochemical Industry
2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine: is a key intermediate in the synthesis of various agrochemicals. Its derivatives are primarily used for the protection of crops from pests. The introduction of fluazifop-butyl, a derivative of this compound, marked the beginning of its application in the agrochemical market. Since then, over 20 new agrochemicals containing this moiety have been developed .
Pharmaceutical Industry
Several pharmaceutical products contain the trifluoromethylpyridine moiety due to its unique physicochemical properties. These properties contribute to the biological activity of the compounds. Currently, five pharmaceutical and two veterinary products with this group have been approved, and many more are undergoing clinical trials .
Synthesis of Fluorinated Organic Compounds
The compound plays a significant role in the development of fluorinated organic chemicals, which are crucial for advances in various fields, including agrochemicals and pharmaceuticals. The unique characteristics of the fluorine atom combined with the pyridine moiety contribute to the biological activities and physical properties of these compounds .
FDA-Approved Drugs
2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine: is used in the synthesis of FDA-approved drugs that contain the trifluoromethyl group. These drugs exhibit pharmacological activities for various diseases and disorders, highlighting the importance of the trifluoromethyl group in drug development .
Preparation of Aminopyridines
This compound acts as a reactant in the preparation of aminopyridines through amination reactions. Aminopyridines are important intermediates in the synthesis of pharmaceuticals and other organic compounds .
Catalysis and Ligand Preparation
It is also utilized as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls. This process involves the aerobic oxidative coupling of xylene catalyzed by palladium, showcasing its role in catalysis .
Mecanismo De Acción
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the pharmaceutical and agrochemical industries . They are often incorporated into drug molecules due to their unique physicochemical properties, which can enhance the biological activities of the drugs .
Mode of Action
It is known that trifluoromethylpyridines can interact with various biological targets due to the unique characteristics of the fluorine atom and the pyridine moiety . The trifluoromethyl group (-CF3) is often incorporated into potential drug molecules, enhancing their syntheses and uses for various diseases and disorders .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests and in the treatment of various diseases and disorders . The biological activities of these compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
The physicochemical properties of trifluoromethylpyridines, such as their lipophilicity and electronegativity, can significantly impact their pharmacokinetic properties .
Result of Action
It is known that trifluoromethylpyridines and their derivatives can exhibit various pharmacological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine. The unique physicochemical properties of the fluorine atom, such as its electronegativity, size, electrostatic interactions, and lipophilicity, can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .
Propiedades
IUPAC Name |
2-chloro-5-fluoro-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-5-1-3(6(9,10)11)4(8)2-12-5/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZPQJMGBKTEGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine | |
CAS RN |
1356113-40-0 |
Source


|
| Record name | 2-chloro-5-fluoro-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












